![molecular formula C16H23NO2 B14514950 2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]- CAS No. 62636-13-9](/img/structure/B14514950.png)
2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]- is an organic compound that belongs to the class of furanones Furanones are heterocyclic compounds containing a furan ring with a ketone group This particular compound is characterized by the presence of a pentyl group and a phenylamino methyl group attached to the furanone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]- can be achieved through several synthetic routes. One common method involves the reaction of a furanone precursor with a phenylamino methylating agent under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of high-pressure reactors and advanced purification techniques to obtain the compound in high purity .
化学反応の分析
Types of Reactions
2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylamino methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanone oxides, while reduction can produce furanone alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
科学的研究の応用
2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .
類似化合物との比較
Similar Compounds
Similar compounds to 2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]- include other furanones with different substituents, such as:
- 2(3H)-Furanone, dihydro-3-pentyl-5-[(methylamino)methyl]-
- 2(3H)-Furanone, dihydro-3-pentyl-5-[(ethylamino)methyl]-
- 2(3H)-Furanone, dihydro-3-pentyl-5-[(propylamino)methyl]-
Uniqueness
The uniqueness of 2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]- lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the phenylamino methyl group, in particular, may enhance its biological activity and make it a valuable compound for research and industrial applications .
特性
CAS番号 |
62636-13-9 |
|---|---|
分子式 |
C16H23NO2 |
分子量 |
261.36 g/mol |
IUPAC名 |
5-(anilinomethyl)-3-pentyloxolan-2-one |
InChI |
InChI=1S/C16H23NO2/c1-2-3-5-8-13-11-15(19-16(13)18)12-17-14-9-6-4-7-10-14/h4,6-7,9-10,13,15,17H,2-3,5,8,11-12H2,1H3 |
InChIキー |
AAHCRLHMXLOYKK-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1CC(OC1=O)CNC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-{[(Pyridin-4-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14514870.png)
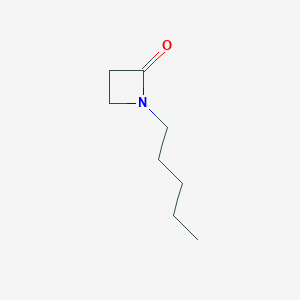


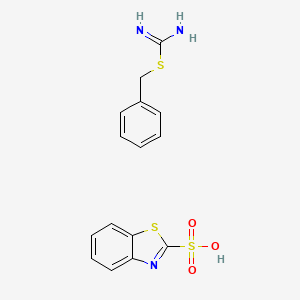
![N-Methyl-N-[2-oxo-2-(pyridin-2-yl)ethyl]nitrous amide](/img/structure/B14514905.png)
-](/img/structure/B14514910.png)
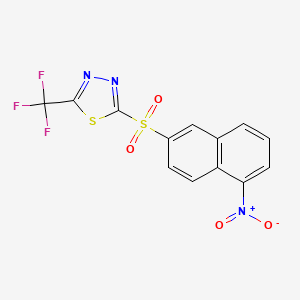


![2-[(Methanesulfinyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B14514935.png)
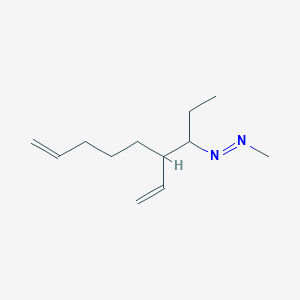
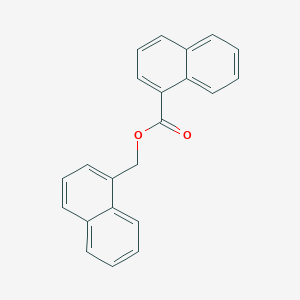
![Urea, N-(1-methylethyl)-N'-[6-(methylthio)hexyl]-](/img/structure/B14514949.png)
